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Compound of Interest

3-ethyl-2-hydrazinoquinazolin-
4(3H)-one

cat. No.: B1352000

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinazolinone
derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is
a hallmark of several cancers, making it a prime target for therapeutic intervention.[1]
Quinazoline-based compounds have emerged as a promising class of inhibitors targeting the
ATP-binding site of the VEGFR-2 kinase domain.[2][3][4]

These notes detail the biological evaluation of these derivatives, including their inhibitory
potency against VEGFR-2 and various cancer cell lines. Furthermore, detailed protocols for key
experimental assays are provided to guide researchers in the screening and characterization of
novel quinazolinone-based VEGFR-2 inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various quinazolinone
derivatives against VEGFR-2 and selected human cancer cell lines. These compounds
demonstrate a range of potencies, providing valuable structure-activity relationship (SAR)
insights for further drug development.

Table 1: VEGFR-2 Inhibitory Activity of Quinazolinone Derivatives
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Compound L VEGFR-2 Reference Reference L
Description Citation
ID IC50 (pM) Compound IC50 (pM)

Ethyl 2-((3-(4-

fluorophenyl)-
6-methyl-4-
0Xx0-3,4-
Compound 5 ) ) 0.192 Docetaxel 0.0893 [5]
dihydroquina
zolin-2-
yhthio)acetat
e
Quinazoline-
Compound
based 4.6 - - [6]
Vil o
derivative
Simplified
Compound ] )
Vil quinazoline 0.060 - - [6]
derivative
3-
Compound phenylquinaz )
) 0.340 Sorafenib 0.588 [7]
18d olinone
derivative
Quinazoline-
Compound ) )
. 2-thiol 0.117 Sorafenib 0.069 [8]
P derivative
Quinazoline-
Compound i .
- 2-thiol 0.215 Sorafenib 0.069 [8]
derivative
Quinazoline-
Compound ) )
- 2-thiol 0.274 Sorafenib 0.069 [8]
derivative
Compound N-(4-(4- 0.014 Cabozantinib  0.0045 [9]
SQ2 amino-6,7-

dimethoxyqui

nazolin-2-
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yloxy)phenyl)
-N-phenyl
cyclopropane
-1,1-

dicarboxamid

e
3-ethyl-2-
Compound thioxo-2,3- Comparable )
) ] Sorafenib - [10]
13 dihydrobenzo  to Sorafenib
[g]lquinazoline
3-methyl-2-
Compound thioxo-2,3- Comparable )
) ) Sorafenib - [10]
15 dihydrobenzo  to Sorafenib

[g]quinazoline

Table 2: Cytotoxic Activity of Quinazolinone Derivatives against Human Cancer Cell Lines
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Compound . Reference Reference .
Cell Line IC50 (uM) Citation
ID Compound IC50 (pM)
Compound HepG-2 o
] 3.74 Doxorubicin 8.28 [7]
18d (Liver)
MCE-7
5.00 Doxorubicin 9.63 [7]
(Breast)
HCT-116 o
6.77 Doxorubicin 7.67 [7]
(Colon)
Compound HCT-116
6.09 - - [8]
5d (Colon)
HePG2
] 2.39 - - [8]
(Liver)
HelLa
. 8.94 - - [8]
(Cervical)
MCF-7
4.81 - - [8]
(Breast)
Compound HCT-116
5.89 - - [8]
5h (Colon)
HePG2
, 6.74 - - [8]
(Liver)
Compound HCT-116
8.32 - - [8]
5p (Colon)
HePG2
] 9.72 - - [8]
(Liver)
MCF-7
7.99 - - [8]
(Breast)
Compound HT-29 o
3.38 Cabozantinib 9.10 9]
SQ2 (Colon)
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COLO-205
10.55 Cabozantinib 10.66 9]
(Colon)
Compound MCF-7 -
8.8-10.9 Doxorubicin [10]
13 (Breast)
HepG2 -
) 26.0-40.4 Doxorubicin [10]
(Liver)
Compound MCF-7 o
8.8-10.9 Doxorubicin [10]
14 (Breast)
HepG2 o
] 26.0-40.4 Doxorubicin [10]
(Liver)
Compound MCF-7 o
8.8-10.9 Doxorubicin [10]
15 (Breast)
HepG2 o
) 26.0-40.4 Doxorubicin [10]
(Liver)
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Caption: VEGFR-2 signaling pathway and the point of inhibition by quinazolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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